![molecular formula C15H14N4OS B2664227 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide CAS No. 1396807-19-4](/img/structure/B2664227.png)
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide
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Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Luminescent Material
The compound has been used as a luminescent material . Two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz- BF and BTZ-DCz-BF) were introduced as luminescent materials . All luminescent materials were characterized by NMR (1H and 13C) spectra, high-resolution mass spectrometry, and elemental analysis .
Optoelectronics
The compound has potential applications in optoelectronics . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity . Understanding the mechanism of solvent effects can help to develop new products in optoelectronics .
Biological Evaluation
The compound has been used in biological evaluations . Among all the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Imaging TARP γ-8 dependent receptors
The compound has been used in imaging TARP γ-8 dependent receptors . Based on a potent and selective TARP subtype γ-8 antagonist, 6-(methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzothiazol-2(3H)-one (compound 9), the radiosynthesis of its 11C-isotopologue 1 was performed and preliminary PET evaluation was conducted to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Synthesis and Photophysical Properties
The compound has been used in the synthesis and study of photophysical properties . By connecting an aromatic imidazole unit to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through a Suzuki-Miyaura cross-coupling reaction, the ligand and difluoroboron complex’s photophysical, electrochemical properties, and thermal stability were systematically studied .
Organic Light Emitting Diodes (OLEDs)
The compound has been used in the development of Organic Light Emitting Diodes (OLEDs) . These materials were successfully used as dopant emitters in OLEDs, all doped devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the doped devices based on difluoroboron complexes showed better EL performance than the ligands .
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19(10-14(20)17-11-5-4-8-16-9-11)15-18-12-6-2-3-7-13(12)21-15/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUXGJMQAMEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide |
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